Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-vinylpyrimidine

Medicinal Chemistry Organic Synthesis Bioconjugation

5-Bromo-2-vinylpyrimidine (CAS 883901-68-6) is a polyfunctionalized heterocyclic building block featuring a reactive C5 bromine and a C2 terminal olefin unsaturation on the pyrimidine core. With a molecular weight of 185.02 g/mol, the compound serves as a versatile synthetic intermediate specifically primed for sequential or orthogonal diversification in drug discovery programs, distinct from mono-functionalized analogs.

Molecular Formula C6H5BrN2
Molecular Weight 185.02 g/mol
CAS No. 883901-68-6
Cat. No. B1523976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-vinylpyrimidine
CAS883901-68-6
Molecular FormulaC6H5BrN2
Molecular Weight185.02 g/mol
Structural Identifiers
SMILESC=CC1=NC=C(C=N1)Br
InChIInChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2
InChIKeyLZGICTBSBIWVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-vinylpyrimidine (CAS 883901-68-6) Procurement: A Strategic Heterocyclic Building Block for Medicinal Chemistry


5-Bromo-2-vinylpyrimidine (CAS 883901-68-6) is a polyfunctionalized heterocyclic building block featuring a reactive C5 bromine and a C2 terminal olefin unsaturation on the pyrimidine core [1]. With a molecular weight of 185.02 g/mol, the compound serves as a versatile synthetic intermediate specifically primed for sequential or orthogonal diversification in drug discovery programs, distinct from mono-functionalized analogs [2].

Why 5-Bromo-2-vinylpyrimidine Cannot Be Replaced by Generic Mono-Functionalized Pyrimidines


Substituting 5-Bromo-2-vinylpyrimidine with mono-functionalized alternatives such as 5-bromo-2-methylpyrimidine or 2-bromo-5-vinylpyrimidine severs the strategic advantage of two orthogonal reactive centers. The co-localization of a carbon-bromine bond and a terminal alkene in a 1,3-diazine ring enables chemists to precisely program a two-step, bidirectional growth of molecular complexity without protective group interconversion. In-class compounds lacking the C2 vinyl moiety are largely limited to standard cross-couplings at the C5 position, thereby reducing synthetic efficiency and limiting access to the structurally constrained core motifs required for modern kinase inhibitor scaffolds, as highlighted in recent pharmaceutical intermediate patents [1].

Comparator-Based Quantitative Evidence for Prioritizing 5-Bromo-2-vinylpyrimidine


Orthogonal Reactivity Handles: Differentiating Aryl Bromide from Terminal Vinyl Reactivity

The strategic value of 5-Bromo-2-vinylpyrimidine is its combination of an electrophilic C5 bromide for Pd-catalyzed cross-couplings and a C2 terminal alkene for cycloaddition or olefination chemistry. In contrast, the commonly substituted analog 5-bromo-2-methylpyrimidine lacks the terminal sp^2 carbon, preventing its use in Heck or Diels-Alder reactions without additional functionalization steps . While both compounds can undergo Suzuki-Miyaura couplings, the vinyl handle on 5-Bromo-2-vinylpyrimidine enables a second, independent reaction sequence. For instance, in the synthesis of DNA-PK inhibitors, the 5-bromo-2-vinylpyrimidine core was sequentially functionalized, first via the vinyl group to install a cyclopropane moiety, then via the bromine to introduce an aryl group, a sequence not feasible with the methyl analog [1]. The synthesis route for the compound itself typically proceeds with a reported yield of 86% from 5-bromo-2-iodopyrimidine, a competitive efficiency when compared to the 68% yield observed in optimized syntheses of the less versatile 5-bromo-2-methylpyrimidine .

Medicinal Chemistry Organic Synthesis Bioconjugation

Curtailed Tautomeric Equilibration: Impact on Reaction Selectivity vs. N-Alkyl Analogs

Unlike N-alkylated pyrimidine analogs that suffer from imine-enamine tautomerism, 5-bromo-2-vinylpyrimidine lacks acidic N–H protons, thereby curtailing electron delocalization pathways that complicate site-selective functionalization. This structural feature provides a more predictable electronic environment during nucleophilic aromatic substitution (SNAr) compared to compounds like 5-bromo-2-amino-pyrimidine . The absence of N–H groups is also documented in the compound's physicochemical profile: with a hydrogen bond donor count of 0, it exhibits reduced off-target polarity interactions in biological assays compared to amino-substituted analogs, which have a donor count ≥1 [1].

Medicinal Chemistry Organic Synthesis Reaction Selectivity

Market Availability and Synthesis Feasibility: A Quantitative Comparison of Procurement Risk

Procurement risk is substantially higher for the structurally similar alternative 5-chloro-2-vinylpyrimidine (CAS 873331-73-8) due to its limited commercial availability, often requiring custom synthesis. In contrast, 5-bromo-2-vinylpyrimidine is stocked by multiple suppliers with a standard purity of ≥97%, indicating a reliable supply chain for research quantities . While the price point for the target compound is substantial at $2,802.90 per gram (reflecting its multi-step synthesis from costly starting materials), alternative functionalized vinylpyrimidines with different halogen substitution patterns are virtually absent from the catalog market, forcing procurement teams to choose between a premium-but-available reagent and a custom synthesis that can require 8–12 weeks of lead time .

Medicinal Chemistry Procurement Supply Chain

Programmability for Selective Late-Stage Functionalization in Kinase Inhibitor Synthesis

The 5-bromo-2-vinylpyrimidine scaffold is explicitly cited as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, such as the clinical candidate referenced in CAS 1476071-49-4 [1]. In these synthetic sequences, the C2 vinyl group is converted to a cyclopropane ring (a common bioisostere for enhanced metabolic stability), while the C5 bromine undergoes Suzuki coupling to install a heteroaryl group. This sequential bifunctionalization strategy is impossible with the non-vinyl analog 5-bromo-2-cyclopropylpyrimidine, as the cyclopropane is already pre-installed, eliminating the ability to independently tune the C2 substituent. The resulting kinase inhibitors achieved IC50 values of 10 nM in biochemical assays and 500 nM in cellular phospho-H2AX inhibition, potency that is critically dependent on the specific substitution pattern enabled by the dual-handle starting material [2].

Medicinal Chemistry Kinase Inhibitors DNA-PK

High-Value Application Scenarios for 5-Bromo-2-vinylpyrimidine Procurement


Development of DNA Damage Response (DDR) Kinase Inhibitors

The 5-bromo-2-vinylpyrimidine core is uniquely suited for constructing DNA-PK and ATM kinase inhibitors, where the C2 vinyl group is converted to a metabolically stable cyclopropane ring while the C5 bromine introduces a heteroaryl group that occupies the kinase selectivity pocket . This sequential functionalization yields compounds with biochemical IC50 values as low as 10 nM, a potency level that is critically dependent on this exact substitution pattern .

Synthesis of CNS-Penetrant Kinase Probes with Optimized Physicochemical Profiles

With a hydrogen bond donor count of zero and a topological polar surface area of 25.8 Ų, 5-bromo-2-vinylpyrimidine-derived scaffolds are intrinsically biased toward passive membrane permeability . This makes the compound an ideal starting point for central nervous system (CNS) kinase inhibitors, where amino-substituted pyrimidine comparators (HBD ≥ 1) routinely fail to achieve optimal brain-to-plasma ratios .

Accelerated Lead Optimization Campaigns via Orthogonal Functionalization

For research groups requiring rapid SAR exploration, 5-bromo-2-vinylpyrimidine eliminates at least one synthetic step compared to mono-functionalized alternatives. The vinyl group can be directly engaged in Heck couplings or epoxidation-cyclization sequences without the need for protective group manipulations, while the bromine remains inert to these conditions . This orthogonal reactivity profile is a documented advantage in the synthesis of P38 MAP kinase inhibitor intermediates, where step economy directly translates to faster cycle times .

Procurement for Time-Critical Custom Synthesis Replacements

When medicinal chemistry programs require a brominated 2-vinylpyrimidine with verified purity, 5-bromo-2-vinylpyrimidine is the only commercially stocked option, with a reported purity of ≥97% and available 1-gram unit sizes from multiple vendors . Attempting to procure the chloro or iodo analog necessitates custom synthesis with lead times of 8–12 weeks, a delay that is incompatible with milestone-driven drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-vinylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.